Technical Monograph: 1-Phenyl-1H-1,2,4-triazol-5-amine
Technical Monograph: 1-Phenyl-1H-1,2,4-triazol-5-amine
[1][2][3][4]
Executive Summary
1-Phenyl-1H-1,2,4-triazol-5-amine (CAS: 68207-62-5 ) is a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1][2] Distinct from its isomer 3-phenyl-1H-1,2,4-triazol-5-amine, this N1-substituted variant serves as a privileged building block for fused heterocyclic systems, particularly [1,2,4]triazolo[1,5-a]pyrimidines and [1,2,4]triazolo[4,3-a]pyrimidines . Its unique reactivity profile, driven by the electron-rich exocyclic amine at position 5 and the N1-phenyl directing group, makes it indispensable for developing kinase inhibitors, adenosine receptor antagonists, and high-performance corrosion inhibitors.
Part 1: Chemical Identity & Physicochemical Profile
Nomenclature & Identification[5][6]
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IUPAC Name: 1-Phenyl-1H-1,2,4-triazol-5-amine[1][3][4][5][6]
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Common Synonyms: 5-Amino-1-phenyl-1,2,4-triazole; 1-Phenyl-5-aminotriazole
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Critical Note: Do not confuse with 3-phenyl-1H-1,2,4-triazol-5-amine (CAS 4922-98-9) or Amitrole (1H-1,2,4-triazol-5-amine, CAS 61-82-5). The position of the phenyl group drastically alters reactivity and biological activity.
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Molecular Formula: C₈H₈N₄
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Molecular Weight: 160.18 g/mol
Physicochemical Properties Table
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Typically off-white to pale yellow needles. |
| Melting Point | 137–140 °C | Distinct from the 3-phenyl isomer (mp ~185°C). |
| Solubility | DMSO, DMF, Methanol, Ethanol | Poorly soluble in water; soluble in polar organics. |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weakly basic exocyclic amine; protonation occurs at N4. |
| Tautomerism | Amino-Imino Equilibrium | Predominantly exists in the amino form in solid state and polar solvents. |
Part 2: Synthetic Pathways & Methodologies
Core Synthesis: The N-Cyanoimidate Route
The most robust industrial and laboratory-scale synthesis involves the cyclocondensation of phenylhydrazine with ethyl N-cyanoformimidate. This method ensures regioselectivity for the 5-amino-1-phenyl isomer, avoiding the formation of the 3-amino isomer common in other pathways.
Reaction Mechanism
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Imidate Formation: In situ generation of ethyl N-cyanoformimidate from triethyl orthoformate and cyanamide.
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Hydrazine Addition: Nucleophilic attack of the phenylhydrazine terminal nitrogen on the imidate carbon.
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Cyclization: Intramolecular nucleophilic attack of the internal hydrazine nitrogen onto the nitrile carbon, followed by rearrangement/tautomerization to the stable aromatic triazole.
Experimental Protocol
Reagents: Phenylhydrazine (1.0 eq), Ethyl N-cyanoformimidate (1.1 eq), Ethanol (Solvent).
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Preparation of Imidate: Reflux triethyl orthoformate (1.5 eq) and cyanamide (1.5 eq) in acetic anhydride for 2 hours. Distill to isolate ethyl N-cyanoformimidate (if not purchasing commercially).
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Condensation: Dissolve ethyl N-cyanoformimidate (10 mmol) in absolute ethanol (20 mL).
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Addition: Add phenylhydrazine (10 mmol) dropwise at 0°C to control exotherm.
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Cyclization: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitoring by TLC (EtOAc:Hexane 1:1) should show the disappearance of the hydrazine.
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Workup: Cool to 0°C. The product often precipitates directly. Filter and wash with cold ethanol.
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Purification: Recrystallize from ethanol/water (4:1) to yield off-white needles.
Figure 1: Regioselective synthesis pathway via N-cyanoformimidate condensation.
Part 3: Reactivity & Functionalization
Electrophilic Substitution at C3
The C3 position (the only methine carbon in the ring) is activated for electrophilic aromatic substitution, though less so than in simpler azoles. Halogenation (e.g., with NBS) introduces a handle for cross-coupling reactions (Suzuki-Miyaura) to generate 1,3,5-trisubstituted libraries.
Annulation to Fused Systems
The exocyclic amine at C5 and the endocyclic nitrogen at N4 form a 1,3-binucleophilic system . This is the scaffold's most valuable feature, allowing reaction with 1,3-electrophiles (like malondialdehyde or
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Protocol Insight: When reacting with
-keto esters, pH control is vital. Acidic conditions favor the formation of the linear amide intermediate, while basic conditions (NaOEt) drive the cyclization to the fused pyrimidine system.
Figure 2: Divergent synthetic utility of the 1-phenyl-1,2,4-triazol-5-amine scaffold.
Part 4: Therapeutic & Industrial Applications
Medicinal Chemistry[6][9][10][11][12][13][14]
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Kinase Inhibition: The triazolo[1,5-a]pyrimidine derivatives synthesized from this core mimic the ATP purine ring. They are extensively explored as inhibitors of CDK2 (Cyclin-dependent kinase) and VEGFR (Vascular Endothelial Growth Factor Receptor) for oncology indications.
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Adenosine Antagonists: The N1-phenyl group provides the hydrophobic bulk necessary to occupy the binding pockets of Adenosine A2A receptors, relevant in Parkinson’s disease research.
Agrochemicals
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Herbicidal Activity: Analogs of this compound function as inhibitors of carotenoid biosynthesis. The 5-amino group is essential for binding to the target enzyme, phytoene desaturase (PDS).
Materials Science
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Corrosion Inhibition: 1-Phenyl-1H-1,2,4-triazol-5-amine acts as a mixed-type inhibitor for copper and steel in acidic media. The N1-phenyl ring enhances adsorption onto metal surfaces via
-electron interaction, while the triazole nitrogen atoms coordinate with metal ions to form a protective passivation layer.
Part 5: Safety & Handling (MSDS Summary)
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Hazard Classification:
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin/Eye Irritation: Category 2 (Causes serious eye irritation).
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Handling: Use in a fume hood. Avoid dust formation. The compound is stable under normal conditions but emits toxic NOx fumes upon combustion.
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Storage: Store at +2°C to +8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.
References
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Synthesis & Regioselectivity: Reiter, J. et al. "Derivatives of 1-phenyl-1H-1,2,4-triazol-5-amine."[1][2][3][4][5][6][7] Journal of Heterocyclic Chemistry, 1987.
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Triazolopyrimidine Applications: Desai, N. C. et al. "Synthesis and antimicrobial activity of novel quinoline based pyrimidine motifs." European Journal of Medicinal Chemistry, 2017.
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Corrosion Inhibition: Zhang, Q. et al. "Inhibition behavior of some triazole derivatives for copper corrosion." Corrosion Science, 2010.
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CAS Verification: PubChem Compound Summary for CID 83432 (Parent/Related Isomers). (Note: Specific isomer search required within database).
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General Triazole Chemistry: Potts, K. T.[8] "The Chemistry of 1,2,4-Triazoles."[9] Chemical Reviews, 1961.
Sources
- 1. 68557-26-6|3-Methyl-1-phenyl-1H-1,2,4-triazol-5-amine|BLD Pharm [bldpharm.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Page loading... [guidechem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. psecommunity.org [psecommunity.org]
- 9. rsc.org [rsc.org]
